4-Methoxy-2-(pyridin-2-yl)aniline

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4-Methoxy-2-(pyridin-2-yl)aniline (CAS 854898-06-9) is an aromatic amine belonging to the class of phenylpyridines, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. It features a methoxy group on the aniline ring and a pyridine ring linked directly to the 2-position of the aniline.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 854898-06-9
Cat. No. B3289087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(pyridin-2-yl)aniline
CAS854898-06-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C2=CC=CC=N2
InChIInChI=1S/C12H12N2O/c1-15-9-5-6-11(13)10(8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3
InChIKeyOEQKIVJTTKMYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(pyridin-2-yl)aniline (CAS 854898-06-9): Procurement-Ready Profile and Baseline Specifications


4-Methoxy-2-(pyridin-2-yl)aniline (CAS 854898-06-9) is an aromatic amine belonging to the class of phenylpyridines, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It features a methoxy group on the aniline ring and a pyridine ring linked directly to the 2-position of the aniline. This compound is offered as a research chemical building block by various suppliers with minimum purity specifications typically ranging from 95% to 98% . Its computed physicochemical properties, including an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 48.1 Ų, position it as a moderately lipophilic scaffold with hydrogen-bonding capabilities [1].

Why Substituting 4-Methoxy-2-(pyridin-2-yl)aniline with a Generic Analog Can Derail Your Synthesis or Assay


Generic substitution within the phenylpyridine class is inadvisable due to the pronounced impact of even minor structural variations on physicochemical properties and reactivity. For instance, the presence and position of the methoxy group on the aniline ring directly influences the compound's lipophilicity (XLogP3 of 1.8 [1]) and electronic character, which are critical for target binding affinity and metabolic stability in a biological context. In synthetic applications, the specific arrangement of nitrogen atoms in this scaffold is crucial; it has been demonstrated that a related pyridin-2-yl aniline can act as a removable directing group in palladium-catalyzed C-H functionalization reactions [2], a reactivity profile that would be altered or lost if the heteroatom geometry is changed. Interchanging this compound with an unsubstituted analog or one with a different substitution pattern could therefore result in significantly different reaction yields, altered pharmacokinetic profiles, or a complete loss of desired biological activity.

4-Methoxy-2-(pyridin-2-yl)aniline: A Quantitative Evidence Guide for Differentiated Selection


Procurement-Grade Purity: A Comparative Analysis of Vendor Specifications

The commercially available purity of 4-Methoxy-2-(pyridin-2-yl)aniline varies by supplier, impacting its suitability for high-sensitivity applications. For example, Chemscene offers this compound at a minimum purity of ≥98% , whereas AKSci lists a minimum purity specification of 95% . This quantifiable difference of at least 3 percentage points in purity specification is a critical factor for researchers requiring high-fidelity starting materials to minimize side reactions or ensure assay reproducibility.

Analytical Chemistry Procurement Quality Control

Synthetic Utility: Unique Performance as a Removable Directing Group in Late-Stage C-H Functionalization

The 4-methoxy-2-pyridinyl moiety, derived from 4-Methoxy-2-(pyridin-2-yl)aniline, has been specifically demonstrated as an effective and removable directing group for palladium-catalyzed ortho-C–H bond aroylation of anilines [1]. This methodology enables the late-stage introduction of aroyl groups onto aniline scaffolds. While the primary publication does not provide a direct yield comparison to other directing groups for the exact same transformation, the successful isolation and characterization of a key N-phenylpyridin-2-amine palladacycle intermediate by X-ray crystallography [1] provides strong evidence for its unique mechanistic pathway. This contrasts with simpler pyridine-based directing groups, which may lack the optimal steric or electronic properties for this specific transformation, potentially leading to lower yields or undesired side products.

Synthetic Chemistry C-H Activation Methodology Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and TPSA Compared to Unsubstituted Scaffold

The presence of the methoxy substituent significantly alters the physicochemical profile of the phenylpyridine core. For 4-Methoxy-2-(pyridin-2-yl)aniline, the computed XLogP3 is 1.8 and its topological polar surface area (TPSA) is 48.1 Ų [1]. These values can be compared to those of the unsubstituted analog, 2-(pyridin-2-yl)aniline (CAS 29528-30-1), which has a calculated XLogP3 of approximately 1.5 and a TPSA of 38.9 Ų [2]. The addition of the methoxy group results in an increase in lipophilicity (ΔXLogP3 = +0.3) and an expansion of polar surface area (ΔTPSA = +9.2 Ų).

Medicinal Chemistry ADME Computational Chemistry Drug Design

4-Methoxy-2-(pyridin-2-yl)aniline: Best-Fit Application Scenarios for Procurement


Synthesis of Ortho-Aroylated Aniline Libraries via C-H Activation

Procurement is strongly indicated for synthetic chemistry groups developing late-stage functionalization methods. The compound's established role as a removable directing group for ortho-aroylation [1] makes it a strategic building block for generating diverse libraries of ortho-substituted anilines, which are prevalent in pharmaceuticals and agrochemicals. The successful X-ray characterization of the key intermediate [1] validates the robustness of this methodology.

Medicinal Chemistry Lead Optimization: Modulating Lipophilicity and TPSA

For medicinal chemists, the quantitative difference in physicochemical properties between this compound and its unsubstituted analog (ΔXLogP3 = +0.3; ΔTPSA = +9.2 Ų) [2] provides a rational basis for its selection. When a lead series requires a modest increase in lipophilicity and polar surface area to potentially improve membrane permeability or target engagement, this compound serves as a precise tool for structure-activity relationship (SAR) exploration.

High-Sensitivity Biological Assays Requiring High-Purity Starting Material

For research involving sensitive biological assays, such as cell-based phenotypic screens or enzymatic assays, procuring this compound at a purity specification of ≥98% is crucial. This higher grade of starting material minimizes the confounding effects of chemical impurities, thereby enhancing assay reproducibility and the confidence in linking observed biological activity directly to the target compound structure.

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